molecular formula C25H23BrN2O5 B3631363 1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

Cat. No.: B3631363
M. Wt: 511.4 g/mol
InChI Key: XBOAWDYNZXMBQL-UHFFFAOYSA-N
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Description

1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide is a complex organic compound with a molecular formula of C25H23BrN2O5 This compound is characterized by the presence of a quinoxalinone core, substituted with bromobenzyl and diethoxyphenyl groups, and an additional oxide group

Properties

IUPAC Name

1-[(2-bromophenyl)methoxy]-3-(2,4-diethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O5/c1-3-31-18-13-14-19(23(15-18)32-4-2)24-25(29)28(22-12-8-7-11-21(22)27(24)30)33-16-17-9-5-6-10-20(17)26/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOAWDYNZXMBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=CC=C4Br)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoxalinone core, followed by the introduction of the bromobenzyl and diethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the oxidation of the quinoxalinone to form the 4-oxide derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoxalinone core or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromobenzyl or diethoxyphenyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide include other quinoxalinone derivatives with different substituent groups. These compounds may share similar chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 2
Reactant of Route 2
1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

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